molecular formula C17H16FN7O3 B2861861 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide CAS No. 898410-61-2

2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide

Cat. No.: B2861861
CAS No.: 898410-61-2
M. Wt: 385.359
InChI Key: DYLANPBIFARMIZ-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazino-purine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

As a eugeroic, this compound promotes wakefulness and alertness . It is also a weak dopamine reuptake inhibitor, which means it increases the amount of dopamine available in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and various purine derivatives. The synthetic route may involve:

    Nitration and Reduction: Nitration of 4-fluoroaniline followed by reduction to obtain 4-fluoroaniline derivatives.

    Cyclization: Cyclization reactions to form the triazino-purine core structure.

    Acetylation: Acetylation of the triazino-purine core to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the fluorophenyl ring.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide: Another fluorophenyl derivative with different structural features.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.

Uniqueness

2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide stands out due to its triazino-purine core, which imparts unique biological activities and potential therapeutic applications. Its specific structural features allow for diverse chemical modifications, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7O3/c1-22-14-13(15(27)23(2)17(22)28)24-7-11(9-3-5-10(18)6-4-9)21-25(8-12(19)26)16(24)20-14/h3-6H,7-8H2,1-2H3,(H2,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLANPBIFARMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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